3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
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Overview
Description
3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a complex organic compound that features a quinazoline ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.
Coupling with Propanoic Acid Derivative: The final step involves coupling the quinazoline derivative with a propanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Industry: The compound’s stability and reactivity profile make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazoline core provides a scaffold for interaction with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}acetic acid
- 3-Carbamoyl-2-{[2-(methyl)quinazolin-4-yl]amino}propanoic acid
- 3-Carbamoyl-2-{[2-(fluoro)quinazolin-4-yl]amino}propanoic acid
Uniqueness
3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more potent and selective in its interactions compared to similar compounds without the trifluoromethyl group.
Properties
IUPAC Name |
4-amino-4-oxo-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3/c14-13(15,16)12-19-7-4-2-1-3-6(7)10(20-12)18-8(11(22)23)5-9(17)21/h1-4,8H,5H2,(H2,17,21)(H,22,23)(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQUTAQITZVCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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